molecular formula C9H12 B1586286 Mesitylene-d12 CAS No. 69441-16-3

Mesitylene-d12

Cat. No. B1586286
CAS RN: 69441-16-3
M. Wt: 132.26 g/mol
InChI Key: AUHZEENZYGFFBQ-ZPMNDIOMSA-N
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Description

Mesitylene-d12 (C6H6D12) is a synthetic organic compound used as a reference material in scientific research. It is a colorless liquid with a sweet, aromatic odor and is miscible with most organic solvents. Mesitylene-d12 is used in a variety of applications, including as a tracer in metabolic studies, in chemical synthesis, and as an indicator in analytical chemistry.

Scientific Research Applications

Encapsulation Studies and Internal Cavity Estimation

  • Mesitylene-d12 was utilized in encapsulation studies of large organic guest molecules, as part of research on a self-assembled cylindrical capsule. The use of [D12]mesitylene solution in 1H NMR spectroscopy helped understand the capsule's internal cavity dimensions and the encapsulation process. This has potential applications in catalysis and delivery systems (Körner et al., 2000).

Investigation of Extended Diffusion and Internal Rotation

  • Mesitylene-d12 played a role in the study of nuclear magnetic relaxation times in molecules, providing insights into the effects of internal rotation barriers in symmetric top molecules. This research contributes to a deeper understanding of molecular dynamics (Bull, 1979).

Synthesis of Monoacylated Mesitylene

  • Research on the selective synthesis of monoacylated mesitylene from 1,3,5-trimethyl benzene using various catalysts revealed that mesitylene can be effectively transformed into industrially significant compounds. This has implications for fine chemical and intermediate industries (Yadav & Asthana, 2002).

Development of Porous Carbons for CO2 Capture

  • Mesitylene was proposed as a precursor for synthesizing porous carbons, crucial for adsorptive carbon capture processes. This research highlighted the potential of mesitylene-derived polymers in environmental applications, especially in CO2 capture (Qi et al., 2019).

Application in Cold Neutron Moderators

  • Mesitylene was studied for its utility in organic aromatic cold neutron moderators. This research is significant for neutron applications where traditional cold moderator systems are not feasible, offering an alternative with mesitylene moderators (Cronert et al., 2018).

OLED Light-Emitting Layers

  • Mesitylene-based compounds, specifically triarylborane compounds containing mesitylenes, have been investigated for their application in OLEDs as light-emitting layers. This research points towards new developments in OLED technology and the use of mesitylene derivatives (Huo et al., 2020).

properties

IUPAC Name

1,3,5-trideuterio-2,4,6-tris(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3/i1D3,2D3,3D3,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHZEENZYGFFBQ-ZPMNDIOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369905
Record name Mesitylene-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesitylene-d12

CAS RN

69441-16-3
Record name Mesitylene-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69441-16-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
H Staats, A Lützen - Beilstein journal of organic chemistry, 2010 - beilstein-journals.org
… In order to minimize the competition of the substrates with the solvent for the encapsulation we chose to do the binding studies in mesitylene-d12 which seemed to be too large to fit into …
Number of citations: 18 www.beilstein-journals.org
TE Bull - The Journal of Chemical Physics, 1979 - pubs.aip.org
… The nuclear magnetic relaxation times for the ring and methyl deuteriums in mesitylene-d12 and for the fluorine and deuterium in methyltrifluorosilane-d3 have been measured as a …
Number of citations: 19 pubs.aip.org
A Shivanyuk, J Rebek - Chemical communications, 2002 - pubs.rsc.org
This research was undertaken to determine the capacity of the cylindrical capsule 1 (Fig. 1) for small molecule solvents. Earlier experience showed that two molecules of benzene or …
Number of citations: 12 pubs.rsc.org
H Shigemori, MA Bae, K Yazawa, T Sasaki… - The Journal of …, 1992 - ACS Publications
… An identical run using mesitylene-d12 as the solvent and analyzed on the GCMS showed products of parent mass 106 and 212 only, not distinguishable from products in ordinary …
Number of citations: 225 pubs.acs.org
H Dube, F Durola, D Ajami… - Journal of the Chinese …, 2010 - Wiley Online Library
… b) Indicative regions of the 1H NMR spectra (mesitylene-d12, 20 C) are shown before irradiation (trans-4 is the only guest) and after irradiation at 365 nm wavelength for 50 min at 20 C (…
Number of citations: 7 onlinelibrary.wiley.com
I Natkaniec, K Holderna-Natkaniec - 2004 - inis.iaea.org
… phase transitions from phase II to phase III were detected at -90 K for mesitylene-D3, and at -I00K for mesitylene-D12. Transition from phase II to phase I is not reversible, it starts at …
Number of citations: 12 inis.iaea.org
RJ Hooley, P Restorp, J Rebek Jr - scholar.archive.org
… 1 and guest (2-10 mM) in mesitylene-d12 was allowed to … 1 (2 mM) and tetrahydropyran (6 mM) in mesitylene-d12 was … mesitylene-d12, 25 ms mixing time, 300K) illustrating the lack of in…
Number of citations: 0 scholar.archive.org
DM Rudkevich - Encyclopedia of Supramolecular Chemistry …, 2013 - api.taylorfrancis.com
… in mesitylene-d12 solution, while in the absence of 5, it decomposes within 3 h under those … [15] When equal amounts of a,b, and gpicolines were added to a mesitylene-d12 solution of 5…
Number of citations: 2 api.taylorfrancis.com
D Ajami, JL Hou, TJ Dale, E Barrett… - Proceedings of the …, 2009 - National Acad Sciences
Self-assembled capsules are nanoscale structures made up of multiple synthetic subunits held together by weak intermolecular forces. They act as host structures that can completely …
Number of citations: 73 www.pnas.org
W Suchanski - Berichte der Bunsengesellschaft für …, 1993 - Wiley Online Library
… These results together with the values of spin-lattice relaxation times for the ring and methyl deuteriums in mesitylene-d12 obtained by TE Bull [12], have all been analyzed in terms of …
Number of citations: 2 onlinelibrary.wiley.com

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